Myrtucommulone B

説明

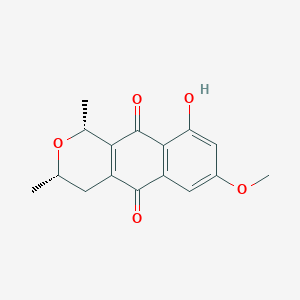

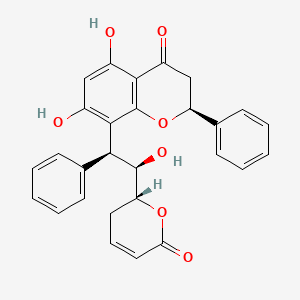

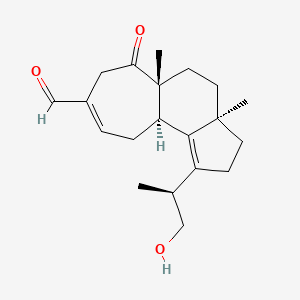

Myrtucommulone B is a polyprenylated acylphloroglucinol, a naturally occurring substance typically extracted from Myrtus communis (Myrtaceae) . It has been found to possess a range of biological activities, including antibacterial, anti-inflammatory, and antioxidant properties .

Synthesis Analysis

The asymmetric total syntheses of myrtucommuacetalone B, which is structurally related to this compound, have been described in the literature . The syntheses proceed in only 5–7 steps from the readily available compound 11, without the need for protecting groups . Key features of the syntheses include a unique organocatalytic asymmetric Friedel Crafts-type – Michael addition with high enantioselectivity and a broad substrate scope, a novel Michael-ketalization-annulation cascade reaction, and an oxidative [3 + 2] cycloaddition .

Molecular Structure Analysis

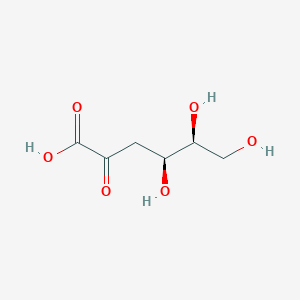

This compound consists of a synthetically challenging and unprecedented bridged furochromene moiety with a fascinating polycyclic ketal skeleton and a 2-oxabicyclo[3.3.1]nonane scaffold . It has been shown that natural myrtucommulone A is a mixture of three stereoisomers, a racemate, and a meso form in a 1:1 ratio c.a., while this compound and nor-semimyrtucommulone are both racemates .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of myrtucommuacetalone B include an organocatalytic asymmetric Friedel Crafts-type – Michael addition, a novel Michael-ketalization-annulation cascade reaction, and an oxidative [3 + 2] cycloaddition .

Physical And Chemical Properties Analysis

This compound has an empirical formula of C24H30O6 and a molecular weight of 414.49 . It is a solid at room temperature and is typically stored at -20°C .

科学的研究の応用

Apoptosis Induction in Cancer Cells

Myrtucommulone-A, a compound related to Myrtucommulone B, has been shown to induce apoptosis in cancer cells through intrinsic and extrinsic pathways. This compound increases the expression of apoptotic genes, indicating its potential as a therapeutic agent in cancer treatment (Izgi et al., 2015).

Stereoisomeric Synthesis

Research on Myrtucommulone A and B highlights the importance of their stereoselective synthesis for pharmaceutical applications, particularly in treating pain, inflammation, and cancer. These compounds have been successfully synthesized with high enantiomeric excess, demonstrating their potential in the pharmaceutical industry (Charpentier & Jauch, 2017).

Anti-Inflammatory Potential

Myrtucommulone and semimyrtucommulone, structurally related to this compound, have been found to suppress eicosanoid biosynthesis, indicating their potential as anti-inflammatory compounds. They also inhibit cyclooxygenase-1 and 5-lipoxygenase, suggesting therapeutic uses in treating inflammation-related diseases (Feisst et al., 2005).

Anti-proliferative Effects on Cancer Cells

A study on myrtucommulones A and D, produced by Neofusicoccum australe, revealed anti-proliferative effects on human prostatic cancer cell lines. This suggests the potential use of this compound in pharmaceutical applications targeting cancer (Nicoletti et al., 2014).

In Vivo Anti-Inflammatory Effects

Myrtucommulone has demonstrated potent anti-inflammatory effects in vivo, including reducing paw edema and pleurisy in mice. This underscores its potential as a novel approach for managing acute inflammation (Rossi et al., 2009).

作用機序

The exact mechanism of action of Myrtucommulone B is not clearly defined in the literature. However, it has been suggested that it possesses a range of biological activities, including antibacterial, anti-inflammatory, and antioxidant properties .

将来の方向性

The potential of Myrtucommulone B for drug development is currently being explored due to its range of biological activities . Further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in clinical settings.

特性

IUPAC Name |

6,8-dihydroxy-2,2,4,4-tetramethyl-5-(2-methylpropanoyl)-9-propan-2-yl-9H-xanthene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O6/c1-10(2)14-15-12(25)9-13(26)16(18(27)11(3)4)19(15)30-21-17(14)20(28)23(5,6)22(29)24(21,7)8/h9-11,14,25-26H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYAUOXWJIWVPSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C2=C(C(=C(C=C2O)O)C(=O)C(C)C)OC3=C1C(=O)C(C(=O)C3(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432426 | |

| Record name | 6,8-Dihydroxy-2,2,4,4-tetramethyl-5-(2-methylpropanoyl)-9-(propan-2-yl)-4,9-dihydro-1H-xanthene-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54247-23-3 | |

| Record name | 6,8-Dihydroxy-2,2,4,4-tetramethyl-5-(2-methylpropanoyl)-9-(propan-2-yl)-4,9-dihydro-1H-xanthene-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main biological activity of Myrtucommulone B and from what plant is it derived?

A1: this compound is a natural product derived from the leaves of the myrtle plant ( Myrtus communis L.) [, ]. It has been identified as a potent inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism [].

Q2: How does this compound compare in terms of α-glucosidase inhibition to currently used drugs?

A2: Research has shown that this compound exhibits stronger α-glucosidase inhibitory activity than acarbose and deoxynojirimycin, two clinically used α-glucosidase inhibitors []. This suggests its potential as a therapeutic agent for managing conditions like type 2 diabetes, where regulating blood sugar levels is crucial.

Q3: Besides α-glucosidase inhibition, are there any other potential applications for this compound?

A3: Yes, research suggests that extracts of myrtle containing this compound may hold promise in treating skin conditions like psoriasis and other keratinization disorders []. This points towards a potential topical application of the compound.

Q4: Has the antibacterial activity of this compound been investigated?

A4: While this compound itself hasn't been extensively studied for its antibacterial properties, a closely related compound, Myrtucommulone-A, isolated from the same plant, has shown significant antibacterial activity against Gram-positive bacteria []. This finding suggests that this compound might also possess antibacterial properties, warranting further investigation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

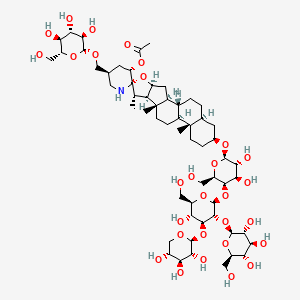

![6-sulfanylhexyl (1R,2R,3R,4R,5S,6R)-2,3,4,5-tetrahydroxy-6-{[alpha-D-mannosyl-(1->2)-alpha-D-mannosyl-(1->6)-alpha-D-mannosyl-(1->4)-alpha-D-glucosaminyl]oxy}cyclohexyl hydrogen phosphate](/img/structure/B1245697.png)